

5-Iodo-1H-indazol-3-ol synthesis and characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Iodo-1H-indazol-3-ol**

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Proposed Synthesis of 5-Iodo-1H-indazol-3-ol

A two-step synthetic pathway is proposed for the preparation of **5-Iodo-1H-indazol-3-ol**. The synthesis commences with the formation of the 1H-indazol-3-ol core, followed by regioselective iodination.

Step 1: Synthesis of 1H-indazol-3-ol from Isatoic Anhydride

The initial step involves the reaction of isatoic anhydride with hydrazine, a common and effective method for constructing the indazol-3-ol scaffold.[\[1\]](#)[\[2\]](#)

Step 2: Iodination of 1H-indazol-3-ol

The second step is the regioselective iodination of the 1H-indazol-3-ol intermediate. The hydroxyl group at the C3 position (in equilibrium with its keto tautomer, 1,2-dihydro-3H-indazol-3-one) acts as an activating group and is expected to direct electrophilic substitution to the C5 and C7 positions of the benzene ring. By carefully controlling the reaction conditions, selective iodination at the C5 position can be achieved.



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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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